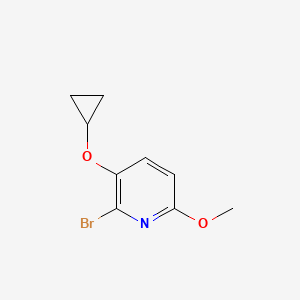
2-Bromo-3-cyclopropoxy-6-methoxypyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Bromo-3-cyclopropoxy-6-methoxypyridine: is a heterocyclic organic compound that features a pyridine ring substituted with bromine, cyclopropoxy, and methoxy groups
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-3-cyclopropoxy-6-methoxypyridine typically involves the bromination of 3-cyclopropoxy-6-methoxypyridine. The reaction can be carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a suitable solvent like dichloromethane. The reaction is usually conducted at room temperature or slightly elevated temperatures to ensure complete bromination.
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination processes using continuous flow reactors to ensure efficient and consistent production. The use of automated systems and precise control of reaction conditions can enhance yield and purity.
化学反応の分析
Types of Reactions:
Substitution Reactions: 2-Bromo-3-cyclopropoxy-6-methoxypyridine can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: The compound can be reduced to remove the bromine atom or to modify the cyclopropoxy group using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Potassium permanganate in aqueous or acidic medium, chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran (THF).
Major Products:
Substitution: Formation of substituted pyridines with various functional groups.
Oxidation: Formation of pyridine carboxylic acids or aldehydes.
Reduction: Formation of dehalogenated or modified pyridine derivatives.
科学的研究の応用
Chemistry: 2-Bromo-3-cyclopropoxy-6-methoxypyridine is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block in the construction of heterocyclic compounds and can be used in cross-coupling reactions such as Suzuki-Miyaura coupling to form carbon-carbon bonds.
Biology: In biological research, this compound can be used to study the effects of brominated pyridines on biological systems. It may serve as a probe to investigate enzyme interactions or as a precursor for the synthesis of bioactive molecules.
Medicine: The compound has potential applications in medicinal chemistry for the development of new pharmaceuticals. Its unique structure allows for the exploration of its activity as a potential therapeutic agent, particularly in the design of drugs targeting specific enzymes or receptors.
Industry: In the industrial sector, this compound can be used in the production of agrochemicals, dyes, and other specialty chemicals. Its reactivity and versatility make it a valuable component in various chemical manufacturing processes.
作用機序
The mechanism of action of 2-Bromo-3-cyclopropoxy-6-methoxypyridine depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of biological pathways. The bromine atom and the cyclopropoxy group can influence the compound’s binding affinity and specificity towards its targets. The methoxy group can also play a role in modulating the compound’s pharmacokinetic properties, such as solubility and metabolic stability.
類似化合物との比較
2-Bromo-6-methoxypyridine: Similar structure but lacks the cyclopropoxy group, which may result in different reactivity and applications.
3-Bromo-2-methoxypyridine:
6-Bromo-3-cyclopropoxy-2-methoxypyridine: Similar structure but with different positioning of the methoxy group, influencing its reactivity and applications.
Uniqueness: 2-Bromo-3-cyclopropoxy-6-methoxypyridine is unique due to the presence of both the cyclopropoxy and methoxy groups on the pyridine ring. This combination of substituents provides distinct chemical properties and reactivity, making it a valuable compound for various synthetic and research applications. The presence of the bromine atom also allows for further functionalization through substitution reactions, enhancing its versatility in chemical synthesis.
特性
分子式 |
C9H10BrNO2 |
|---|---|
分子量 |
244.08 g/mol |
IUPAC名 |
2-bromo-3-cyclopropyloxy-6-methoxypyridine |
InChI |
InChI=1S/C9H10BrNO2/c1-12-8-5-4-7(9(10)11-8)13-6-2-3-6/h4-6H,2-3H2,1H3 |
InChIキー |
YTLNIIOOVWALDT-UHFFFAOYSA-N |
正規SMILES |
COC1=NC(=C(C=C1)OC2CC2)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



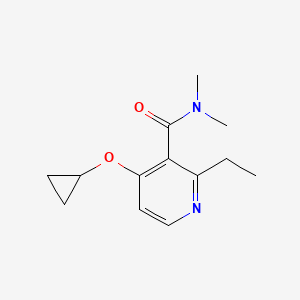
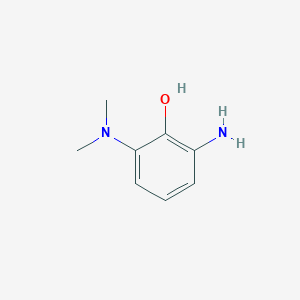
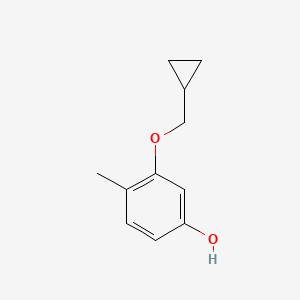
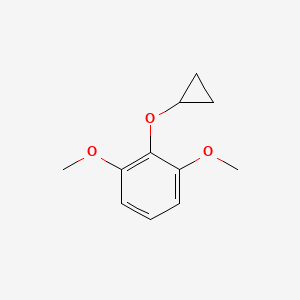
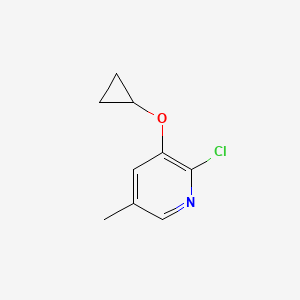
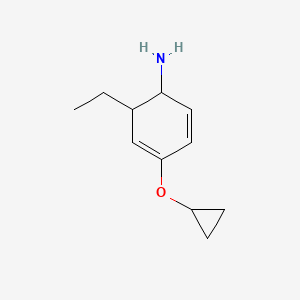
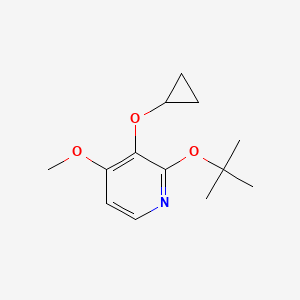
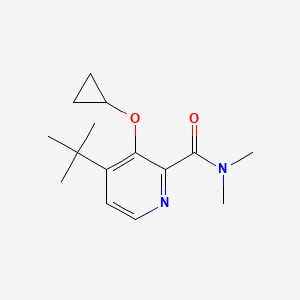
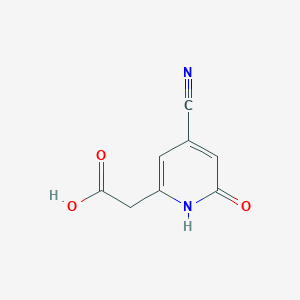
![[2,6-Bis(methoxycarbonyl)pyridin-4-YL]acetic acid](/img/structure/B14837405.png)
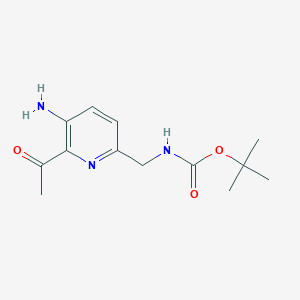
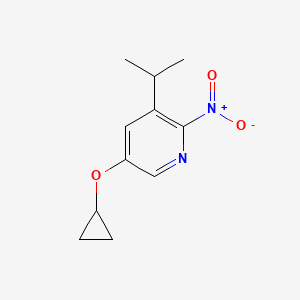
![[2-Iodo-6-(methoxycarbonyl)pyridin-4-YL]acetic acid](/img/structure/B14837435.png)
